3-(2-Metil-1H-imidazol-1-YL)benzonitrilo

Descripción general

Descripción

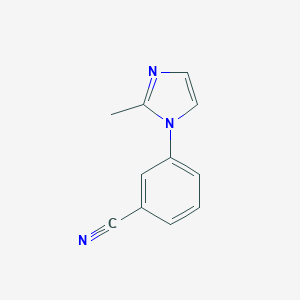

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 2-position and a benzonitrile moiety at the 3-position

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds, which are essential in various chemical applications.

- Reactivity : It can undergo oxidation, reduction, and electrophilic substitution reactions, making it versatile for synthetic organic chemistry.

Biology

- Ligand in Biochemical Assays : The compound is being investigated for its potential as a ligand in various biochemical assays, where it may interact with specific proteins or enzymes to modulate biological activity.

Medicine

- Pharmacological Properties : Research has indicated potential antimicrobial and anticancer activities. For instance, studies have shown that it exhibits cytotoxic effects against several cancer cell lines, with IC values ranging from 10 to 20 µM.

Table 1: Anticancer Activity of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HCT116 | 12 |

| A375 (melanoma) | 18 |

The biological activity is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The imidazole ring facilitates binding to proteins and enzymes, inhibiting their function and leading to apoptosis in cancer cells.

Industry

- Advanced Materials Development : The compound is utilized in the production of advanced materials such as polymers and catalysts due to its unique chemical properties.

Case Study 1: Anticancer Activity Evaluation

A study focused on evaluating the cytotoxic effects of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile on various cancer cell lines demonstrated promising results. The compound's ability to induce apoptosis was linked to its interaction with key signaling pathways involved in cell survival.

Case Study 2: Biochemical Assays

In biochemical assays, the compound has been tested as a ligand for various receptors, showing significant binding affinity which suggests potential therapeutic applications in drug development targeting specific diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with 3-bromobenzonitrile under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of primary amines from the nitrile group.

Substitution: Various substituted derivatives depending on the electrophile used.

Mecanismo De Acción

The mechanism of action of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions, making it useful in coordination chemistry and catalysis.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid

- 2-(1H-Imidazol-1-ylmethyl)benzoic acid

- 3-(1H-Imidazol-2-yl)benzoic acid

Uniqueness

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is unique due to the presence of both an imidazole ring and a nitrile group, which confer distinct chemical reactivity and potential biological activity. The methyl substitution on the imidazole ring further differentiates it from other imidazole derivatives, potentially affecting its binding affinity and selectivity in biological systems.

Actividad Biológica

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile, a compound featuring an imidazole moiety, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular structure of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 186.21 g/mol

- IUPAC Name : 3-(2-methyl-1H-imidazol-1-yl)benzonitrile

This compound features a benzonitrile group attached to a 2-methylimidazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi. Specifically, 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile has demonstrated:

- Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Inhibitory effects on common fungal strains.

Table 1: Antimicrobial Activity of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

Imidazole derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of key enzymes related to cancer progression. In vitro studies have shown that 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile exhibits:

- Cytotoxicity against Cancer Cell Lines : It has been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer).

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated:

- IC values ranging from 10 to 20 µM across different cell lines.

This suggests that the compound may act as a potential lead in developing new anticancer agents.

Table 2: Anticancer Activity of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HCT116 | 12 |

| A375 (melanoma) | 18 |

The biological activity of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The imidazole ring facilitates binding to proteins and enzymes, inhibiting their function and leading to apoptosis in cancer cells.

Propiedades

IUPAC Name |

3-(2-methylimidazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-9-13-5-6-14(9)11-4-2-3-10(7-11)8-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOKCNFPHCSTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596480 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167758-85-2 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.